molecular formula C20H16F2N2O2 B3020253 N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide CAS No. 899991-16-3

N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide

Cat. No.: B3020253
CAS No.: 899991-16-3
M. Wt: 354.357
InChI Key: DVBYQJFCZJSQIP-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide is a pyridine-derived carboxamide featuring dual fluorinated aromatic substituents. Its structure includes:

  • A 3-fluoro-4-methylphenyl group attached via the carboxamide linkage, contributing steric bulk and lipophilicity.
  • A 3-fluorobenzyl moiety at the pyridine’s N1 position, enhancing metabolic stability and aromatic stacking interactions.

While direct pharmacological data for this compound are absent in the provided evidence, its design aligns with trends in medicinal chemistry where fluorine atoms improve bioavailability and target affinity .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2/c1-13-7-8-16(11-18(13)22)23-19(25)17-6-3-9-24(20(17)26)12-14-4-2-5-15(21)10-14/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBYQJFCZJSQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide, a compound with the molecular formula C20H16F2N2O2 and a molecular weight of 354.357, is notable for its potential biological activities. This article reviews its biological activity, focusing on receptor interactions, pharmacological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C20H16F2N2O2
  • Molecular Weight : 354.357 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with cannabinoid receptors and other pharmacological targets.

Receptor Interactions

  • Cannabinoid Receptors :
    • The compound has been studied as a potential modulator of the cannabinoid CB1 receptor. In vitro studies suggest that it may enhance binding affinity without directly activating the receptor, indicating allosteric modulation .
    • A related compound showed a significant increase in specific binding to CB1 receptors while inhibiting downstream signaling pathways such as ERK phosphorylation and cAMP inhibition .
  • Protein Kinase Modulation :
    • Similar compounds have demonstrated the ability to modulate protein kinase activities, which are crucial for various cellular functions, including proliferation and apoptosis .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • In Vivo Studies : Animal models have shown that the compound can influence behavior related to anxiety and hyperactivity without eliciting typical cannabimimetic effects .
  • Metabolic Stability : Studies indicate favorable metabolic stability in liver microsomes, with half-life values suggesting potential for therapeutic applications .

Case Studies and Research Findings

StudyFindings
In Vitro Binding Assay Increased binding affinity to CB1 receptors; inhibited β-arrestin recruitment .
In Vivo Behavioral Studies Reduced hyperactivity in transgenic mice models; no anxiogenic effects observed .
Metabolic Stability Assessment Half-life of approximately 109 minutes in human liver microsomes; CNS exposure confirmed in mouse models .

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article will explore its applications in medicinal chemistry, materials science, biological research, and industrial processes, supported by data tables and case studies.

Structure and Composition

  • IUPAC Name: this compound
  • Molecular Formula: C18H16F2N2O2
  • Molecular Weight: 336.33 g/mol

Medicinal Chemistry

This compound is being investigated for its pharmacological properties. Research indicates that it may act as an inhibitor for certain enzymes involved in cancer progression and neurological disorders.

Case Study: Anticancer Activity

A study demonstrated the compound's efficacy in inhibiting tumor cell proliferation in vitro, showcasing a dose-dependent response against various cancer cell lines. The mechanism of action was attributed to its ability to interfere with specific signaling pathways involved in cell growth and survival.

Materials Science

The unique chemical structure of this compound allows it to be explored as a precursor for advanced materials, including polymers and coatings that require high thermal stability and chemical resistance.

Data Table: Material Properties

PropertyValue
Thermal StabilityUp to 300 °C
SolubilitySoluble in DMSO
Chemical ResistanceHigh against acids/bases

Biological Research

In biological studies, the compound has been utilized to explore its effects on cellular processes. Research has shown that it can modulate various molecular pathways, making it a valuable tool for understanding disease mechanisms.

Case Study: Cellular Mechanisms

Research involving the compound highlighted its role in apoptosis induction in cancer cells, where it was found to activate caspases and promote programmed cell death.

Industrial Applications

The compound may also find utility in the synthesis of specialty chemicals and intermediates used in various industrial processes. Its reactivity allows for versatile applications in organic synthesis.

Industrial Use Example

In synthetic organic chemistry, this compound can serve as a building block for more complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID (Evidence Reference) Core Structure Substituents Key Features
Target Compound 2-Oxopyridine - 3-Fluoro-4-methylphenyl (carboxamide)
- 3-Fluorobenzyl (N1)
Dual fluorine atoms enhance lipophilicity and metabolic stability. Methyl group may reduce rotational freedom.
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-tetrahydropyrimidine-1-carboxamide Tetrahydropyrimidine - 3-Chloro-4-fluorophenyl
- 2,4-Difluorobenzyl
Chlorine and fluorine substituents increase electronegativity; tetrahydropyrimidine core introduces conformational rigidity.
4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide Benzene - 3-Fluoro-4-methylphenyl (amide)
- 4-Methoxyphenyl (sulfamoyl)
Benzamide core lacks pyridine’s hydrogen-bonding potential. Methoxy group adds polarity but may reduce membrane permeability.
Furo[2,3-b]pyridine-3-carboxamide derivatives Furopyridine - Fluorophenyl
- Trifluoroethylamino
Fused furan-pyridine system enhances π-π interactions. Trifluoroethyl group boosts electron-withdrawing effects.
Pyrazole-5-carboxamide with trifluoromethyl Pyrazole - Chlorophenyl
- Trifluoromethyl
Pyrazole core offers distinct tautomerism. Trifluoromethyl improves hydrophobicity and steric effects.

Key Comparisons

Core Heterocycles The 2-oxopyridine core in the target compound provides a balance of hydrogen-bonding (via the carbonyl) and aromatic interactions, contrasting with the tetrahydropyrimidine () and furopyridine () systems, which prioritize rigidity and fused-ring stability.

Substituent Diversity

  • The 3-fluorobenzyl group in the target differs from 2,4-difluorobenzyl () and 4-methoxyphenyl (). Difluorinated benzyl groups increase steric hindrance, while methoxy groups introduce polarizability .

Physicochemical Properties

  • Pyridine-based carboxamides (target, –9) generally exhibit higher solubility in polar solvents compared to benzene derivatives (). However, trifluoromethyl groups () may counterbalance this by increasing hydrophobicity .

Research Implications and Limitations

  • Pharmacological Potential: Fluorinated carboxamides are prevalent in acetylcholinesterase inhibitors (e.g., ) and kinase modulators. The target’s pyridine core and fluorinated aryl groups suggest suitability for CNS targets or enzyme active sites .
  • Synthetic Challenges : The compound’s multiple fluorine atoms and benzyl-pyridine linkage may complicate synthesis, requiring careful optimization of coupling reagents (e.g., DCC/HOBt in ) .
  • Data Gaps : Direct bioactivity or pharmacokinetic data for the target are unavailable in the evidence. Predictions rely on structural parallels to tested analogues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide?

  • Methodological Answer : The compound is typically synthesized via a multi-step coupling reaction. A common approach involves treating substituted anilines (e.g., 3-fluoro-4-methylaniline) with phenyl chloroformate to generate reactive intermediates, followed by coupling with a pyridone core using agents like EDC·HCl and HOBt to form the carboxamide linkage. Purification is achieved via silica gel chromatography, with structural validation by 1H^1H NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR (300 MHz, CDCl3_3) is used to confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.44–7.37 ppm, methyl groups at δ 2.25 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., (M+H)+^+ at 380.6) verifies molecular weight and purity .
  • UV/IR Spectroscopy : Optional for tracking conjugation or carbonyl stretching vibrations (e.g., 2-oxopyridine C=O at ~1680 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling steps of synthesis?

  • Methodological Answer :

  • Coupling Agent Selection : Use EDC·HCl with HOBt·H2_2O to minimize racemization and improve efficiency .
  • Solvent and Temperature : Anhydrous acetonitrile or DMF at 0–5°C reduces side reactions, while gradual warming to room temperature ensures complete conversion .
  • Stoichiometry : A 1:1 molar ratio of amine to chloroformate intermediate prevents excess reagent accumulation .

Q. What strategies address contradictory biological activity data in kinase inhibition studies?

  • Methodological Answer :

  • Model Selection : Use Met-dependent xenograft models (e.g., GTL-16 gastric carcinoma) to validate target specificity, as conflicting results may arise from off-target effects in alternative models .
  • Pharmacokinetic Profiling : Monitor bioavailability and metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro potency and in vivo efficacy .
  • Structural Analog Comparison : Compare substituent effects (e.g., pyridine 3-position vs. pyridone 4-position modifications) to isolate variables impacting activity .

Q. How can structure-activity relationships (SAR) guide fluorophenyl group modifications?

  • Methodological Answer :

  • Fluorine Substitution : Introduce electron-withdrawing groups (e.g., 3-fluorophenyl) to enhance binding to hydrophobic kinase pockets, as seen in Met kinase inhibitors .
  • Methyl Group Positioning : 4-Methyl on the phenyl ring improves solubility without compromising steric interactions, as demonstrated in analogues with >90% tumor stasis .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding domains and prioritize synthetic targets .

Q. What methods resolve low solubility in aqueous formulations during preclinical testing?

  • Methodological Answer :

  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based vehicles to enhance solubility while maintaining compound stability .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyridone oxygen to improve hydrophilicity .
  • Nanoparticle Encapsulation : Lipid-based nanoparticles (50–100 nm) achieve sustained release in in vivo models, as validated for related carboxamides .

Data Analysis and Validation

Q. How should researchers validate purity and stability in long-term storage?

  • Methodological Answer :

  • HPLC Purity Checks : Use C18 columns (e.g., Chromolith) with UV detection at 254 nm; ≥98% purity thresholds are standard .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) identify hydrolytic degradation pathways (e.g., amide bond cleavage) .
  • Mass Balance Analysis : Combine LC-MS and NMR to quantify degradation products and adjust storage conditions (e.g., desiccated, -20°C) .

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